2,4-dibromo-N-(3-hydroxyphenyl)benzamide
Description
2,4-Dibromo-N-(3-hydroxyphenyl)benzamide is a halogenated benzamide derivative characterized by two bromine substituents at the 2- and 4-positions of the benzoyl ring and a hydroxyl group on the meta-position of the aniline moiety. This compound’s structural features—bromine atoms (electron-withdrawing groups) and a phenolic hydroxyl group (electron-donating)—impart unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9Br2NO2 |
|---|---|
Molecular Weight |
371.02 g/mol |
IUPAC Name |
2,4-dibromo-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-4-5-11(12(15)6-8)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18) |
InChI Key |
HIPIRBMODQASKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Halogenation Effects : Bromine and chlorine substituents enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. For example, 4-bromo-N-(2-nitrophenyl)benzamide exhibits crystallographic stability due to halogen bonding .
- Hydroxyl Group Impact : The 3-hydroxyphenyl group in this compound may enable hydrogen bonding, similar to 3-chloro-N-(3-hydroxyphenyl)benzamide, which is used as a precursor for hydrazone derivatives .
Physicochemical Properties
Comparative melting points and spectral
Analysis :
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